molecular formula C11H10ClF3O B1320048 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane CAS No. 327617-82-3

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane

Cat. No.: B1320048
CAS No.: 327617-82-3
M. Wt: 250.64 g/mol
InChI Key: WSQLCFKGZQTNOI-UHFFFAOYSA-N
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Description

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane is an organic compound with the molecular formula C11H10ClF3O It is characterized by the presence of a chloro group, a trifluoromethylphenyl group, and a butanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane typically involves the reaction of 4-trifluoromethylbenzaldehyde with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality and purity of the compound. Industrial production also emphasizes safety measures to handle the reactive intermediates and by-products .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

Scientific Research Applications

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-oxo-1-(4-fluorophenyl)butane
  • 4-Chloro-1-oxo-1-(4-methylphenyl)butane
  • 4-Chloro-1-oxo-1-(4-nitrophenyl)butane

Uniqueness

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific reactivity and stability .

Biological Activity

4-Chloro-1-oxo-1-(4-trifluoromethylphenyl)butane, with the CAS number 327617-82-3, is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

The compound features a chloro group and a trifluoromethyl group on a phenyl ring, which significantly influence its reactivity and biological activity. These substituents enhance the compound's lipophilicity and electrophilicity, making it a suitable candidate for enzyme inhibition studies.

The mechanism of action of this compound involves its interaction with specific molecular targets. It is hypothesized to inhibit certain enzymes by binding to their active sites, thereby interfering with normal biological functions. The presence of electron-withdrawing groups (like chlorine and trifluoromethyl) increases the compound's reactivity towards nucleophiles, facilitating various biochemical interactions.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on various enzymes:

Enzyme IC50 Value (μM) Notes
Acetylcholinesterase (AChE)10.4Moderate inhibition observed
Butyrylcholinesterase (BChE)7.7Stronger inhibition compared to AChE
Cyclooxygenase-2 (COX-2)Not specifiedPotential anti-inflammatory effects
Lipoxygenase (LOX)Not specifiedInvolved in inflammatory processes

These findings suggest that the compound could be beneficial in treating conditions associated with cholinergic dysfunction or inflammation.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of this compound against cancer cell lines. For instance, compounds structurally related to this compound were tested against MCF-7 breast cancer cells:

Compound Cell Line Cytotoxicity (%) at 25 μM
4-Chloro derivativeMCF-740% reduction in viability
ControlMCF-7No significant effect

These results indicate a moderate cytotoxic effect, warranting further investigation into its potential as an anticancer agent.

Case Studies

Several studies have documented the biological activities of related compounds, providing insights into the potential applications of this compound:

  • Anti-inflammatory Activity : A study on derivatives showed that modifications to the phenyl ring affected COX-2 inhibition, suggesting structural optimization could enhance anti-inflammatory properties.
  • Neuroprotective Effects : Research indicated that similar compounds could protect neuronal cells from oxidative stress by modulating enzyme activity related to neurotransmitter breakdown.
  • Antimicrobial Properties : Some derivatives demonstrated efficacy against bacterial strains, highlighting the compound's potential in developing new antimicrobial agents.

Properties

IUPAC Name

4-chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O/c12-7-1-2-10(16)8-3-5-9(6-4-8)11(13,14)15/h3-6H,1-2,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSQLCFKGZQTNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCCCl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594132
Record name 4-Chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

327617-82-3
Record name 4-Chloro-1-[4-(trifluoromethyl)phenyl]butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Magnesium metal (0.6 g, 24.4 mmol) was placed into a 25 mL round bottomed flask and was vigorously stirred under nitrogen for 24 hours. To this activated magnesium was added 1 mL of tetrahydrofuran and 4-bromobenzotrifluoride (0.5 g, 2.2 mmol) and the reaction was sonicated for 30 seconds during which time a deep red color formed. The solution was cooled to 0° C. and 3-bromobenzotrifluoride (4.5 g, 20 mmol) in 9 mL of tetrahydrofuran was added dropwise. The reaction was allowed to warm to room temperature and stirred for 1.5 hours then added to a solution of 4-chlorobutyryl chloride (9.4 g, 66.6 mmol) in 50 mL of tetrahydrofuran at −78° C. The reaction was allowed to warm to room temperature and stirred for 1 hour. The reaction was washed with water (50 mL), saturated aqueous sodium chloride (50 mL), dried over MgSO4 and concentrated in vacuo. The residue was purified by flash chromatography (Biotage) over silica gel eluting with hexane/ethyl acetate (50:1) to give 2.3 g of the title compound as an oil. 1H NMR (500 MHz, CDCl3): δ 8.08 (d, 2H, J=8.3 Hz); 7.74 (d, 2H, J=8.0 Hz); 3.69 (m, 2H); 3.21 (m, 2H); 2.25 (m, 2H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
Quantity
4.5 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Three
Quantity
9.4 g
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

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